molecular formula C10H13NO B051393 Benzamide, N-ethyl-3-methyl- CAS No. 26819-07-8

Benzamide, N-ethyl-3-methyl-

Cat. No. B051393
CAS RN: 26819-07-8
M. Wt: 163.22 g/mol
InChI Key: FPINATACRXASTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives involves various chemical strategies, including the reaction of isatoic anhydride with primary amines in the presence of 2-bromoacethophenone derivatives, resulting in high yields of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives (Sabbaghan & Hossaini, 2012). This process is noted for its simplicity and efficiency in producing the desired products.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the role of methyl functionality and S⋯O interaction in their supramolecular gelation behavior, has been elucidated using crystal engineering approaches (Yadav & Ballabh, 2020). These studies provide insight into the importance of non-covalent interactions in determining the gelation properties of these compounds.

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including colorimetric sensing of fluoride anions, highlighting their potential applications in chemical sensing technologies (Younes et al., 2020). These reactions are influenced by the specific substituents present on the benzamide moiety.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their crystal structure and the prediction of crystal morphology, have been investigated to understand their solid-state characteristics (Goel et al., 2017). These studies contribute to the development of materials with tailored physical properties for specific applications.

Chemical Properties Analysis

The chemical properties of benzamide derivatives are closely related to their molecular structure and can be significantly altered by modifications to the benzamide core. For example, N-alkylated poly(p-benzamide)s exhibit helical structures, which affect their chemical reactivity and potential applications in materials science (Tanatani et al., 2005).

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : Benzamide compounds have been synthesized for their antioxidant and antibacterial activities .
    • Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Separation of Chemical Components from Essential Oils

    • Field : Chemistry
    • Application : Benzamide compounds have been used in the separation of chemical components from essential oils .
    • Method : High-speed countercurrent chromatography, based on the principles of a hydrodynamic equilibrium system, has been used for the separation and purification of essential oils .
    • Results : This technique has been widely employed in the isolation and refinement of natural products .
  • Metal Organic Framework (MOF) Synthesis

    • Field : Material Science
    • Application : N,N-Diethyl-3-methylbenzamide (DEET) has been used as a solvent in the synthesis of MOFs .
    • Method : The synthesis of MOFs often requires amide solvents, and DEET has been used as a cheap, readily available, and safer synthesis solvent .
    • Results : The use of DEET in MOF synthesis has the potential to improve the safety and cost-effectiveness of the process .
  • Pesticide Intermediate

    • Field : Agriculture
    • Application : N-Methylbenzamide is an important pesticide intermediate .
    • Method : It is used in the synthesis of various pesticides .
    • Results : The use of N-Methylbenzamide can lead to the production of effective pesticides .
  • Phosphodiesterase Inhibitor

    • Field : Pharmacology
    • Application : N-Methylbenzamide is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
    • Method : It inhibits the action of phosphodiesterase, an enzyme that breaks down cyclic AMP and cyclic GMP, which are molecules that transmit signals within cells .
    • Results : The inhibition of PDE10A can have various effects, including neuroprotective effects .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Method : The specific methods of application can vary widely depending on the industry and the specific use case .
    • Results : The use of amide compounds can improve the properties of various products, such as increasing the durability of plastics or improving the quality of paper .
  • Cancer Treatment

    • Field : Oncology
    • Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries for the treatment of cancer .
    • Method : Benzamides can inhibit the growth of cancer cells by interfering with cell division .
    • Results : Benzamides have shown promising results in preclinical and clinical trials for the treatment of various types of cancer .
  • Treatment of Hypercholesterolemia

    • Field : Cardiology
    • Application : Benzamides have been used in the treatment of hypercholesterolemia .
    • Method : Benzamides can inhibit the synthesis of cholesterol in the liver, thereby reducing the level of cholesterol in the blood .
    • Results : Benzamides have been shown to effectively reduce cholesterol levels in patients with hypercholesterolemia .
  • Anti-Inflammatory

    • Field : Pharmacology
    • Application : Benzamides have anti-inflammatory properties .
    • Method : Benzamides can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
    • Results : Benzamides have been shown to effectively reduce inflammation in various preclinical models .

Future Directions

N,N-Diethyl-3-methylbenzamide (DEET), a similar compound, has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . This suggests potential future directions for the use of Benzamide, N-ethyl-3-methyl- in similar applications.

properties

IUPAC Name

N-ethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINATACRXASTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181313
Record name Benzamide, N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-ethyl-3-methyl-

CAS RN

26819-07-8
Record name N-Ethyl-3-methylbenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-3-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ETHYL-3-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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